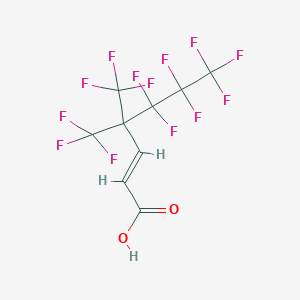

(E)-5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic Acid

Vue d'ensemble

Description

Hept-2-enoic acid, also known as heptenoic acid, is an unsaturated fatty acid . It is a clear, colorless liquid with a strong odor, and is commonly used in the flavor and fragrance industry for its pungent, anise-like odor . In addition, it can be used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of α,β-unsaturated carboxylic acids has been known for more than 130 years . A protocol using the combination of Ni (II) salt, bisphosphine ligand, and a catalytic amount of acid anhydride, to achieve the hydrocarboxylation of various alkynes with formic acid with high selectivity and remarkable functional group compatibility, affording α, β-unsaturated carboxylic acids regio- and stereoselectively .Molecular Structure Analysis

The molecular structures of the two lowest melting odd- and even-numbered α,β-unsaturated carboxylic acids—(E)-hept-2-enoic acid (C7) and (E)-oct-2-enoic acid (C8)—are reported . C7 crystallizes in the triclinic space group with two molecules in the unit cell and C8 in the monoclinic space group C 2/ c with eight molecules in the unit cell .Chemical Reactions Analysis

Hept-2-enoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .Physical And Chemical Properties Analysis

Hept-2-enoic acid has a molecular weight of 128.17 and a formula of C7H12O2 . It appears as a colorless to light yellow liquid . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 226.6±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Applications De Recherche Scientifique

- Scientific Field : Chemistry

- Summary of the Application : “(E)-hept-2-enoic acid” is an α,β-unsaturated carboxylic acid that has been studied for its molecular structures . It’s also mentioned in the context of biological interest .

- Methods of Application or Experimental Procedures : The compound was crystallized by slow evaporation of ethanolic solutions at -30 °C .

- Results or Outcomes : The molecular structures of “(E)-hept-2-enoic acid” were reported, contributing to the understanding of the properties of α,β-unsaturated carboxylic acids .

- Scientific Field : Organic Chemistry

- Summary of the Application : This process involves the combination of a Ni (II) salt, bisphosphine ligand, and a catalytic amount of acid anhydride, to achieve the hydrocarboxylation of various alkynes with formic acid . This results in the formation of α, β-unsaturated carboxylic acids .

- Methods of Application or Experimental Procedures : The reaction proceeds through carbon monoxide recycling in a catalytic amount . Both terminal and internal alkynes are amenable substrates .

- Results or Outcomes : The process could proceed smoothly with high chemo-, regio-, and stereoselectivity . This method provides an atom-economical way to produce α, β-unsaturated carboxylic compounds .

- Scientific Field : Organic Chemistry

- Summary of the Application : This process involves the combination of a Ni (II) salt, bisphosphine ligand, and a catalytic amount of acid anhydride, to achieve the hydrocarboxylation of various alkynes with formic acid . This results in the formation of α, β-unsaturated carboxylic acids .

- Methods of Application or Experimental Procedures : The reaction proceeds through carbon monoxide recycling in a catalytic amount . Both terminal and internal alkynes are amenable substrates .

- Results or Outcomes : The process could proceed smoothly with high chemo-, regio-, and stereoselectivity . This method provides an atom-economical way to produce α, β-unsaturated carboxylic compounds .

Propriétés

IUPAC Name |

(E)-5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F13O2/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)2-1-3(23)24/h1-2H,(H,23,24)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBSSRTXPFBWQQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B1607667.png)

![Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1607669.png)

![4-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B1607672.png)